

Technical Support Center: 4'-Fluorouridine (4'-FU) Pull-Down and Enrichment

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Compound of Interest

Compound Name: 4'-Fluorouridine

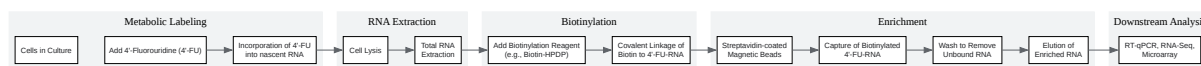
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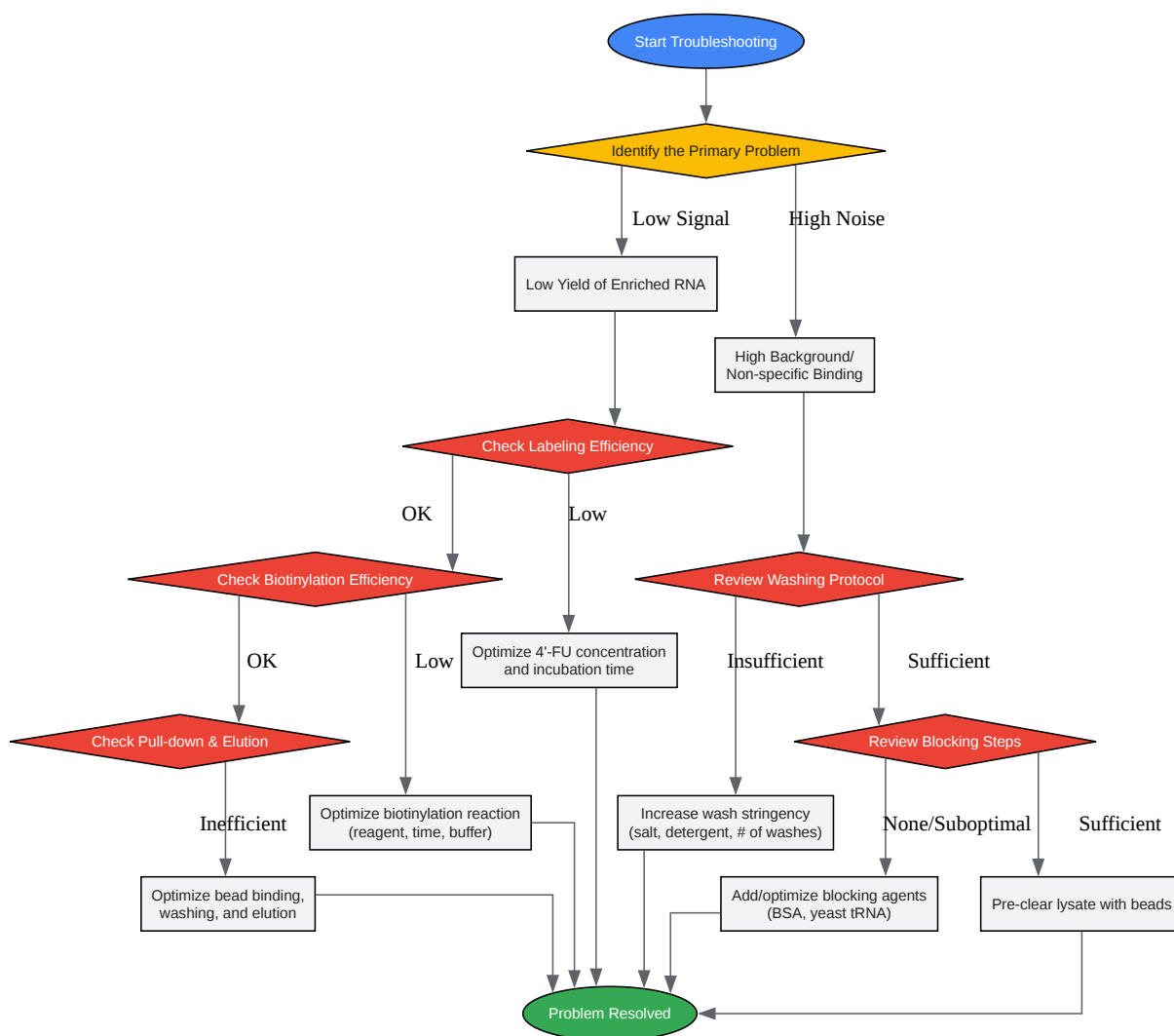
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This guide provides troubleshooting advice and answers to frequently asked questions for researchers using **4'-Fluorouridine** (4'-FU) for metabolic labeling and enrichment of newly transcribed RNA.

Experimental Workflow Overview

The **4'-Fluorouridine** (4'-FU) pull-down and enrichment procedure involves a multi-step process to isolate and analyze newly synthesized RNA. The workflow begins with the introduction of 4'-FU, a uridine analog, to cells, where it is incorporated into elongating RNA transcripts by RNA polymerases. Following this metabolic labeling, the total RNA is extracted. The incorporated 4'-FU molecules then serve as a handle for biotinylation, most commonly through a thiol-reactive chemistry targeting a related analog, 5-Fluoro-4'-thiouridine, or potentially through click chemistry if an alkyne-modified version of 4'-FU is used. The resulting biotinylated RNA is then selectively captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched RNA is eluted from the beads and can be used for various downstream applications, such as RT-qPCR, RNA sequencing, or microarray analysis.





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